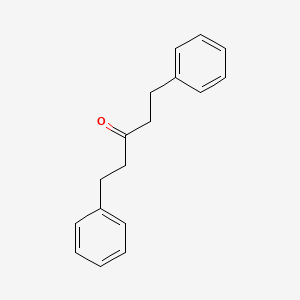
1,5-Diphenyl-3-pentanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,5-Diphenyl-3-pentanone and its analogues involves various chemical routes. One study details the design and synthesis of novel 1,5-diphenyl-1-pentanone derivatives characterized by infrared (IR) and nuclear magnetic resonance (NMR) techniques (Yang et al., 2011). Another approach presents the synthesis of 1,5-diphenyl-1-pentanone analogues, emphasizing their structure-activity relationship and insecticidal activities (Tao et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,5-Diphenyl-3-pentanone and its derivatives has been confirmed through various techniques, including IR and NMR. Studies have shown that these compounds can have significant structural diversity, which impacts their physical and chemical properties, as well as their biological activity (Zha et al., 2016).
Chemical Reactions and Properties
1,5-Diphenyl-3-pentanone undergoes various chemical reactions, contributing to its versatility in synthetic applications. For instance, its interaction with benzylpentacarbonylmanganese under specific conditions demonstrates the compound's reactivity towards cyclomanganation, a process that introduces manganese into the molecule, altering its properties and potential applications (Tully et al., 2005).
Physical Properties Analysis
The physical properties of 1,5-Diphenyl-3-pentanone derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Studies focusing on the synthesis and characterization provide insights into these aspects, although specific details on physical properties may require targeted research for each derivative.
Chemical Properties Analysis
The chemical properties of 1,5-Diphenyl-3-pentanone, including its reactivity, potential as a synthetic intermediate, and interactions with other chemical entities, highlight its importance in organic chemistry. Its role as a precursor for the synthesis of novel heterocycles and its reactions under solvent-free conditions to produce 3-aryl-1,5-pentanedione derivatives demonstrate its chemical versatility (Zha et al., 2016).
Aplicaciones Científicas De Investigación
Insecticidal Activities
1,5-Diphenyl-3-pentanone, a natural product extracted from Stellera chamaejasme, has been identified as having significant insecticidal properties. Studies have shown that this compound exhibits strong activity against various pests like Aphis gossypii, a common aphid species. The structure of 1,5-Diphenyl-3-pentanone makes it a candidate for a novel class of aphicides, with research focusing on synthesizing analogues to enhance its insecticidal effectiveness (L. Tao et al., 2007; Shaoxiang Yang et al., 2011).
Botanical Aphicides
Further exploration of 1,5-Diphenyl-3-pentanone's role in pest management revealed its effectiveness as a botanical aphicide. It demonstrated strong contact and anti-feedant activity against Aphis gossypii and Schizaphis graminum, two species of aphids, suggesting its potential as an environmentally friendly pesticide alternative (G. Ping et al., 2001; P. Gao et al., 2001).
Acetylcholinesterase Inhibition
Hypocholesterolemic Activity
In medicinal chemistry, some derivatives of 1,5-Diphenyl-3-pentanone have been studied for their hypocholesterolemic activity. These studies are crucial for developing new therapeutic agents for managing cholesterol levels (G. Carlson et al., 1975).
Antifeedant and Insecticidal Properties
1,5-Diphenyl-3-pentanone has been formulated into microemulsions for enhanced insecticidal properties. These formulations are effective against various insects like Aphis craccivora and Culex pipiens pallens, showcasing the compound's broad spectrum of pest control applications (Xiao-qiang Tang & T. Hou, 2008).
Antibacterial Studies
Compounds derived from 1,5-Diphenyl-3-pentanone have been tested for their antibacterial properties. These studies contribute to the search for new antibacterial agents, especially in the face of growing antibiotic resistance (Tevaraj Suriyakala et al., 2022).
Synthesis of Novel Heterocycles
1,5-Diphenyl-3-pentanone has been utilized in the synthesis of new heterocyclic compounds, a fundamental process in the development of pharmaceuticals and other bioactive molecules (V. Padmavathi et al., 2002).
Extraction and Isolation Techniques
Optimization of extraction techniques for 1,5-Diphenyl-3-pentanone from natural sources like Stellera chamaejasme L. has been a subject of research. This work is crucial for efficient and sustainable production of this compound for various applications (Jinyong Peng et al., 2006).
Solvent-Free Synthesis
Efficient, solvent-free synthesis methods for derivatives of 1,5-Diphenyl-3-pentanone have been developed, highlighting the growing trend towards greener chemistry practices in pharmaceutical research (Y. Zha et al., 2016).
Propiedades
IUPAC Name |
1,5-diphenylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENANTGGBLOTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202250 | |
| Record name | 1,5-Diphenyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-3-pentanone | |
CAS RN |
5396-91-8 | |
| Record name | 1,5-Diphenyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diphenyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)
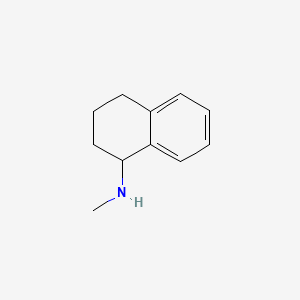
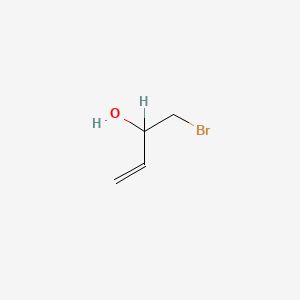
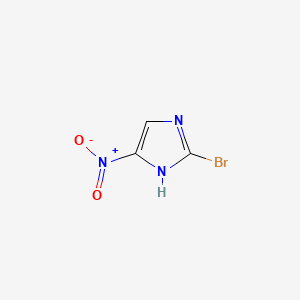
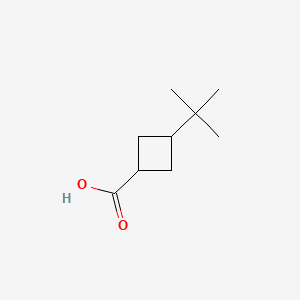

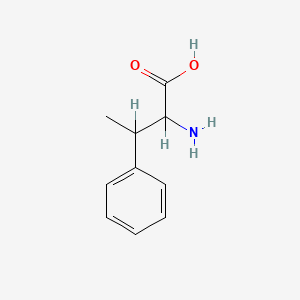
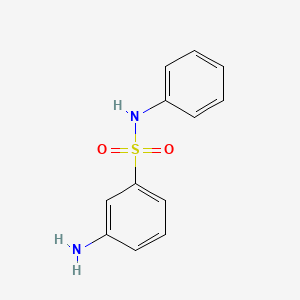
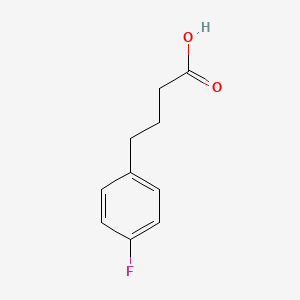
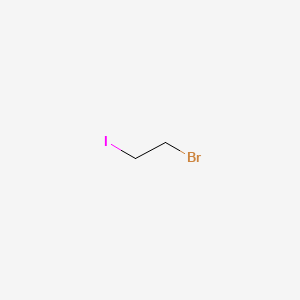
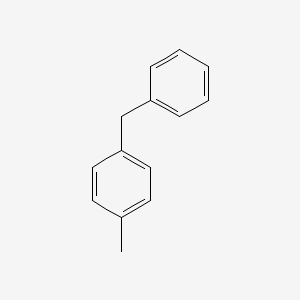
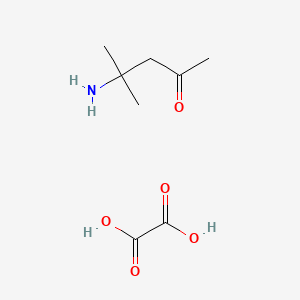
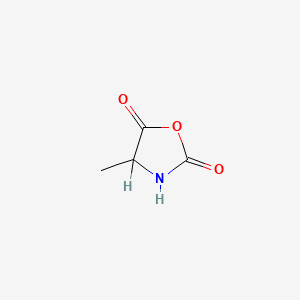
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)